(1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexene derivative, using a chiral catalyst. This method ensures the desired stereochemistry is achieved in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process typically includes steps such as hydrogenation, purification, and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4S)-1,2,4-trimethylcyclohexane: A similar compound with a cyclohexane ring substituted with three methyl groups.
Cyclohexane derivatives: Other cyclohexane derivatives with different substituents, such as hydroxyl or halogen groups.
Uniqueness
(1S,2S,4S)-4-Amino-2-methylcyclohexane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both an amino group and a carboxylic acid group. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in various applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6-,7-/m0/s1 |
InChI Key |
OGXUJPXJQHTJMA-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC[C@@H]1C(=O)O)N |
Canonical SMILES |
CC1CC(CCC1C(=O)O)N |
Origin of Product |
United States |
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